4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
This compound features a pyran-2-one core substituted with a methyl group at position 6 and an azetidin-3-yloxy moiety at position 2. The azetidine ring is further functionalized with a 2-fluorophenylsulfonyl group. The strained four-membered azetidine ring may influence conformational rigidity and target binding kinetics .
Properties
IUPAC Name |
4-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-10-6-11(7-15(18)21-10)22-12-8-17(9-12)23(19,20)14-5-3-2-4-13(14)16/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFUOXFOOCLGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a sulfonyl chloride in the presence of a base.
Coupling with Pyranone Core: The final step involves coupling the azetidine derivative with a pyranone core, which can be achieved through an etherification reaction using appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors, high-throughput screening of reaction conditions, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Amino or thiol derivatives of the fluorophenyl group.
Scientific Research Applications
4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for therapeutic agents due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group and azetidine ring can enhance binding affinity and specificity to these targets, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
4-((1-(4-Isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Structural Differences : The azetidine substituent here is a 4-isopropoxybenzoyl group instead of 2-fluorophenylsulfonyl.
- Unlike sulfonyl groups, benzoyl moieties lack strong electron-withdrawing effects, which may alter reactivity or binding to polar targets.
- Pharmacological Inference : This compound (reported in 2004) may exhibit distinct target selectivity compared to the fluorophenylsulfonyl analog due to differences in electronic and steric profiles .
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS: 1006441-37-7)
- Structural Differences : A pyrimidine core replaces the pyran-2-one, with difluoromethyl and ethylsulfonyl substituents.
- Key Implications :
- Pyrimidine derivatives often act as kinase inhibitors or antimicrobial agents due to their planar structure and hydrogen-bonding capacity.
- The ethylsulfonyl group may improve metabolic stability compared to aryl sulfonates, albeit with reduced aromatic interactions.
Comparative Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Potential Implications |
|---|---|---|---|
| 4-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | Pyran-2-one | 2-Fluorophenylsulfonyl, methyl, azetidine | Enhanced rigidity, moderate lipophilicity |
| 4-((1-(4-Isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | Pyran-2-one | 4-Isopropoxybenzoyl, methyl, azetidine | High lipophilicity, reduced solubility |
| 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine | Pyrimidine | Difluoromethyl, ethylsulfonyl, pyrazole | Kinase inhibition potential, metabolic stability |
Key Research Findings and Inferences
- Azetidine vs. Piperazine-containing analogs (e.g., 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine) offer higher solubility due to nitrogen-rich structures .
- Sulfonyl Group Variations : Aryl sulfonates (e.g., 2-fluorophenylsulfonyl) may enhance target affinity via π-π stacking, while alkyl sulfonates (e.g., ethylsulfonyl) prioritize metabolic resistance .
- Fluorine Substitution : The single fluorine in the target compound balances lipophilicity and polarity, whereas trifluoromethyl groups (e.g., in 861409-87-2) amplify hydrophobicity and electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
